Ketorolac methyl ester

Description

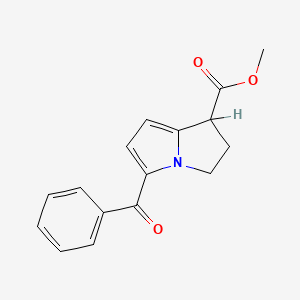

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-20-16(19)12-9-10-17-13(12)7-8-14(17)15(18)11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREBGQSAVFHEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80965-09-9 | |

| Record name | Ketorolac methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080965099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KETOROLAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884M437C95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Ketorolac (B1673617) Methyl Ester

The traditional synthesis of ketorolac methyl ester is a sequential process that builds the molecule step-by-step.

Formation of the Pyrrolizine Ring System

The construction of the 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid scaffold is a foundational step in ketorolac synthesis. google.com Various synthetic strategies have been employed to create this bicyclic system. One common approach starts from pyrrole (B145914), which undergoes a series of reactions including N-alkylation and cyclization to form the pyrrolizine core. cjph.com.cnrsc.org For instance, a multi-step synthesis can begin with the reaction of N-(2-bromoethyl) pyrrole ("BEP"), which can be synthesized from 2,5-dimethoxytetrahydrofuran (B146720) and bromoethylamine hydrobromide. google.com

Another method involves the use of pyrrole-2-carboxaldehydes to build the necessary precursors for an intramolecular Michael addition-lactonisation cascade, ultimately leading to the pyrrolizine structure. rsc.org A key copper-mediated ring closure has also been utilized to form the required bicyclic system. researchgate.net

Introduction of the Benzoyl Moiety

The introduction of the benzoyl group at the 5-position of the pyrrolizine ring is typically achieved through a Friedel-Crafts acylation or a similar reaction. ontosight.aigoogle.com This involves reacting the pyrrolizine intermediate with benzoyl chloride. ontosight.aicjph.com.cngoogle.com In some synthetic routes, this benzoylation step is performed after the formation of the pyrrolizine ring. cjph.com.cn For example, an improved process describes the benzoylation of pyrrole with benzoyl chloride as an initial step, followed by subsequent alkylations and cyclization. cjph.com.cn In other strategies, a hydroxyethyl-assisted regioselective benzoylation is employed to introduce the benzoyl group onto a precursor before the final ring closure. researchgate.net

Esterification Reactions to Form the Methyl Ester

The final step in the formation of this compound is the esterification of the carboxylic acid group of the ketorolac free acid. This can be accomplished through various standard esterification methods. One approach involves treating ketorolac with an alcohol, such as methanol (B129727), in the presence of a coupling reagent. google.com For instance, ketorolac tromethamine or the free base can be treated with 4-dimethylaminopyridine, followed by the addition of methanol. google.com

The synthesis of various alkyl ester prodrugs of ketorolac, including the methyl ester, has been reported for applications such as transdermal delivery. google.com The synthesis of ketorolac hydrazide from this compound has also been documented, where the methyl ester is a starting material for further derivatization. researchgate.net

Advanced Synthetic Approaches and Derivatization Strategies

Modern synthetic chemistry has focused on developing more efficient and selective methods for producing ketorolac and its derivatives, with a particular emphasis on controlling stereochemistry.

Enantioselective Synthesis and Resolution Techniques

The biological activity of ketorolac resides primarily in the (S)-enantiomer. akjournals.comresearchgate.net Therefore, methods to obtain enantiomerically pure (S)-ketorolac are of significant interest. This can be achieved through enantioselective synthesis, which creates the desired enantiomer directly, or through the resolution of a racemic mixture.

A novel and green approach for the separation of ketorolac enantiomers is through mechanoenzymatic kinetic resolution. sci-hub.seresearchgate.net This technique utilizes enzymes, such as Candida antarctica lipase (B570770) B (CALB), under mechanochemical conditions (ball milling) to selectively react with one enantiomer of a racemic mixture. sci-hub.seresearchgate.net

In the context of this compound, the resolution can be performed via enantioselective hydrolysis. sci-hub.se A racemic mixture of ketorolac alkyl esters is subjected to hydrolysis catalyzed by CALB. The enzyme exhibits a high preference for hydrolyzing the (R)-enantiomer of the ester, leaving the unreacted (S)-ketorolac methyl ester enriched. sci-hub.se This method has been shown to be significantly faster than similar resolutions performed in solution. akjournals.com

Alternatively, an enantioselective esterification of racemic ketorolac acid can be performed. sci-hub.se In this approach, CALB is used to catalyze the esterification of the (R)-enantiomer with an alcohol, such as methanol, leaving the desired (S)-ketorolac acid unreacted. sci-hub.se This process can achieve high enantiomeric excess for both the resulting (R)-ester and the remaining (S)-acid. sci-hub.se

Table 1: Comparison of Mechanoenzymatic Resolution Strategies for Ketorolac

| Strategy | Starting Material | Enzyme | Selective Reaction | Product 1 (Enriched) | Product 2 (Enriched) |

| Enantioselective Hydrolysis | Racemic this compound | Candida antarctica lipase B (CALB) | Hydrolysis of (R)-ester | (S)-Ketorolac Methyl Ester | (R)-Ketorolac |

| Enantioselective Esterification | Racemic Ketorolac | Candida antarctica lipase B (CALB) | Esterification of (R)-acid | (R)-Ketorolac Methyl Ester | (S)-Ketorolac |

Enzymatic Deracemization Processes

The resolution of racemic ketorolac into its individual enantiomers is of significant interest, as the (S)-enantiomer is primarily responsible for the desired anti-inflammatory activity, while the (R)-enantiomer has been investigated for other therapeutic applications, such as in the management of ovarian cancer. researchgate.net Enzymatic deracemization offers a highly selective and environmentally benign approach to obtain enantiomerically pure forms of ketorolac and its esters.

Lipases, particularly Candida antarctica lipase B (CALB), have been effectively employed for the kinetic resolution of (±)-ketorolac. researchgate.netnih.gov This process can be achieved through two primary synthetic routes:

Enzymatic Enantioselective Esterification: In this method, the racemic mixture of ketorolac is subjected to esterification in the presence of a lipase and an alcohol. CALB selectively catalyzes the esterification of the (R)-enantiomer, resulting in the formation of the (R)-ketorolac alkyl ester, while the (S)-enantiomer remains largely unreacted as the free acid. nih.gov

Enantioselective Hydrolysis of a Racemic Ester: This alternative strategy involves the hydrolysis of a racemic mixture of a ketorolac alkyl ester. The lipase selectively hydrolyzes the (R)-ester to the (R)-carboxylic acid, leaving the (S)-ester unreacted. nih.gov

Research has shown that mechanoenzymatic methods, which combine mechanical activation with enzymatic catalysis, can significantly enhance the efficiency of these resolutions. nih.govresearchgate.net When the enzymatic kinetic resolution of racemic ketorolac with methanol is conducted under mechanical activation, it is possible to obtain the (S)-enantiomer with a high enantiomeric excess (ee = 83%) and the (R)-methyl ester in an enantiopure form (ee > 99%) in a much shorter time frame compared to conventional methods. nih.gov The efficiency of the mechanoenzymatic deracemization is influenced by the amount of the esterification agent, with optimal results observed with 12.5 equivalents of methanol. nih.gov

Table 1: Optimal Conditions for Mechanoenzymatic Resolution of rac-Ketorolac

| Parameter | Optimal Condition |

|---|---|

| Enzyme | Immobilized CALB (30 mg, 300 IU) |

| Esterification Agent | 12.5 equivalents of Methanol |

| Additive | MTBE (0.2 mL) |

| Method | Mechanical Activation (Milling) |

| Reaction Time | 60 minutes |

| Result | (R)-ester (ee > 99%), (S)-acid (ee = 69%) |

Data sourced from Juaristi et al. (2020) nih.gov

Synthesis of Diverse Ketorolac Ester Prodrugs

The synthesis of various ester prodrugs of ketorolac has been extensively explored to modulate its properties for different delivery systems, such as transdermal administration. These prodrugs are designed to be chemically stable yet susceptible to enzymatic hydrolysis in the body to release the active ketorolac.

A series of ketorolac alkyl esters (methyl, ethyl, 1-propyl, isopropyl, 1-butyl, isobutyl, and 1-pentyl) have been synthesized to investigate the relationship between their physicochemical properties and skin permeation characteristics. nih.govnih.gov The general synthesis involves the esterification of ketorolac with the corresponding alcohol.

Studies have demonstrated a direct correlation between the alkyl chain length and the lipophilicity (logP) of the prodrugs. nih.gov As the alkyl chain length increases, so does the logP value. However, the relationship between lipophilicity and skin permeation rate is parabolic. The permeation rate of ketorolac through the skin was found to be maximal for its 1-propyl ester, which achieved a permeation rate of 46.61 nmol/cm²/h. nih.gov These alkyl ester prodrugs were found to be rapidly hydrolyzed back to ketorolac in both skin homogenate and plasma. nih.govualberta.ca

Table 2: Physicochemical and Permeation Data for Ketorolac Alkyl Esters

| Ester Derivative | LogP | Permeation Rate (nmol/cm²/h) |

|---|---|---|

| Methyl Ester | - | - |

| Ethyl Ester | - | - |

| 1-Propyl Ester | - | 46.61 |

| 1-Butyl Ester | - | - |

| 1-Pentyl Ester | - | - |

Data sourced from Doh et al. (2003) nih.gov

To enhance enzymatic stability in the skin and increase dermal accumulation, fatty ester conjugates of ketorolac have been synthesized. nih.govempowerpharmacy.comscispace.com These include ketorolac decenoate (C10:1), dodecenoate (C12:1), and palmitoleate (B1233929) (C16:1). empowerpharmacy.comscispace.com The synthesis of these highly lipophilic prodrugs is intended to create "soft" prodrugs that accumulate in the skin with minimal systemic absorption. empowerpharmacy.com

These fatty esters have been shown to be chemically stable but are hydrolyzed by enzymes present in hairless mouse skin and liver homogenates. empowerpharmacy.com In skin permeation studies, the amount of parent ketorolac released from the enzymatic hydrolysis of these esters was in the order of decenoate > dodecenoate > palmitoleate. scispace.com This suggests that the length of the fatty acid chain influences the rate of enzymatic cleavage. Despite their high lipophilicity, these esters were found to be impermeable through the skin into the receptor solution, indicating a potential for localized dermal delivery. empowerpharmacy.com

Table 3: Synthesized Ketorolac Fatty Ester Conjugates

| Fatty Ester Conjugate | Carbon Chain |

|---|---|

| Ketorolac Decenoate | C10:1 |

| Ketorolac Dodecenoate | C12:1 |

| Ketorolac Palmitoleate | C16:1 |

Data sourced from Bhandari et al. (2007) empowerpharmacy.comscispace.com

To improve the transdermal delivery of ketorolac, a series of seven piperazinylalkyl ester prodrugs have been synthesized. researchgate.netscispace.comgoogle.com The synthesis involves creating an ester linkage between ketorolac and a piperazinylalkyl moiety. These prodrugs are ionizable, and their aqueous solubility and lipophilicity vary with the pH of the medium. researchgate.netgoogle.com

At a pH of 7.4, these prodrugs are more lipophilic than the parent ketorolac. scispace.comgoogle.com They exhibit greater chemical stability in acidic conditions (pH 5.0) compared to neutral conditions (pH 7.4). For instance, the most stable derivative showed a half-life of 119.75 hours at pH 5.0, which decreased to 11.97 hours at pH 7.4. scispace.comgoogle.com In human serum, these prodrugs are rapidly hydrolyzed, with half-lives ranging from 0.79 to 3.92 minutes, ensuring the release of active ketorolac. scispace.comgoogle.com The enhanced permeation of these derivatives is attributed to their higher lipophilicity at physiological pH and increased aqueous solubility at acidic pH compared to ketorolac. scispace.comgoogle.com

Table 4: Stability of a Representative Piperazinylalkyl Ester Prodrug

| Condition | Half-life (t½) |

|---|---|

| pH 5.0 Buffer | 119.75 hours |

| pH 7.4 Buffer | 11.97 hours |

| 80% Human Serum | 0.79 - 3.92 minutes |

Data sourced from Qandil et al. (2008) scispace.comgoogle.com

Another approach to optimize the transdermal delivery of ketorolac involves the synthesis of polyoxyethylene glycol (PEG) ester derivatives. researchgate.netresearchgate.net These prodrugs are synthesized by esterifying ketorolac with PEG of varying lengths.

These PEGylated prodrugs have been found to be chemically stable while being readily hydrolyzed to the parent drug in human plasma. researchgate.netresearchgate.net Studies on skin permeation have shown that, with the exception of one derivative (ester IV), the PEG ester prodrugs significantly enhanced skin permeation compared to ketorolac itself. researchgate.netresearchgate.net This suggests that polyoxyethylene glycol esterification is a viable strategy for improving the transdermal delivery of ketorolac. researchgate.netresearchgate.net

Table 5: Synthesized Polyoxyethylene Glycol Ester Derivatives of Ketorolac

| Derivative | Outcome |

|---|---|

| Ester I | Enhanced skin permeation |

| Ester II | Enhanced skin permeation |

| Ester III | Enhanced skin permeation |

| Ester IV | No significant enhancement in skin permeation |

Data sourced from Puglia et al. (2006) researchgate.netresearchgate.net

To potentially reduce the gastrointestinal side effects associated with oral administration, ketorolac has been conjugated with the ethyl esters of various amino acids. Ten different prodrugs were synthesized through amidation with the ethyl esters of amino acids, including glycine, L-phenylalanine, L-tryptophan, L-valine, L-isoleucine, L-alanine, L-leucine, L-glutamic acid, L-aspartic acid, and β-alanine.

The synthesis involves forming an amide bond between the carboxylic acid group of ketorolac and the amino group of the amino acid ester. The resulting prodrugs were characterized and evaluated for their biopharmaceutical properties. It was observed that increasing the length of the aliphatic side chain or introducing an aromatic substituent in the amino acid led to an enhanced partition coefficient but diminished dissolution and hydrolysis rates. Nevertheless, several of these amino acid conjugates demonstrated a marked reduction in ulcerogenicity while maintaining comparable analgesic and anti-inflammatory activities to the parent drug.

Table 6: Amino Acids Used in the Synthesis of Ketorolac Amide Prodrugs

| Amino Acid |

|---|

| Glycine |

| L-Phenylalanine |

| L-Tryptophan |

| L-Valine |

| L-Isoleucine |

| L-Alanine |

| L-Leucine |

| L-Glutamic Acid |

| L-Aspartic Acid |

| β-Alanine |

Data sourced from Arora et al. (2012)

Investigation of Impurity Formation Mechanisms during Synthesis and Storage

The stability of ketorolac is a critical aspect, as degradation can lead to the formation of various impurities. Forced degradation studies, conducted under conditions stipulated by the International Conference on Harmonization (ICH) guidelines, are used to identify potential degradation products and elucidate their formation pathways. nih.govresearchgate.netnano-ntp.com These studies expose the drug substance to stress conditions such as hydrolysis (acidic, basic, neutral), oxidation, photolysis, and thermal stress. nih.govnih.gov

Ketorolac has been found to be susceptible to degradation under hydrolytic (acidic and basic), photolytic, and thermal conditions. nih.gov However, the solid form of the drug is generally stable under photolytic conditions. nih.gov The formation of impurities can also be influenced by excipients in a formulation. For example, studies have shown that croscarmellose sodium and microcrystalline cellulose (B213188) can destabilize ketorolac tromethamine. nih.gov The salt form of ketorolac also significantly impacts its stability. nih.gov

Common degradation pathways include hydrolysis of the amide bond within the pyrrolizine ring system and other transformations leading to various related substances. nih.govijper.org Nine distinct degradation products have been identified and characterized using advanced analytical techniques like LC/ESI/Q/TOF/MS/MS. nih.gov The mechanisms for the formation of these products are often proposed by comparing the mass fragmentation patterns of the parent drug and its degradants. nih.govresearchgate.net Some impurities are direct byproducts of the synthetic process, arising from side reactions or residual catalysts. justia.comresearchgate.net

Table 3: Common Impurities and Degradation Products of Ketorolac To view the data, click the Display Interactive Table button

| Impurity/Degradation Product | Formation Condition(s) | Probable Mechanism | Citations |

| (1RS)-5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol (EP Impurity A) | Reduction during synthesis or storage | Reduction of the ketone group at the 1-position of the pyrrolizine ring. | patsnap.com |

| 5-benzoyl-2,3-dihydropyrrolizine-1-ketone (EP Impurity) | Oxidation | Oxidation of the corresponding alcohol precursor or formed during synthesis. | patsnap.com |

| 6,7-dihydro-5H-pyrrolizin-3-yl(phenyl)methanone (EP Impurity I) | Synthetic byproduct | Can be formed from ketorolac via decarboxylation under certain conditions. | patsnap.com |

| Ketorolac Impurity C | Synthetic byproduct | Prepared from pyrrole through a multi-step synthesis involving substitution, oxidation, and hydrolysis. | patsnap.comgoogle.com |

| Various Degradants | Acid/Base Hydrolysis, Oxidation, Photolysis, Thermal Stress | Hydrolysis of amide bonds, decarboxylation, cyclization, oxidation, and other unconventional reactions. nih.govijper.org | nih.govresearchgate.netnano-ntp.comijper.org |

Computational and Theoretical Investigations

Quantum Mechanical Approaches for Molecular Structure Optimization

Quantum mechanical methods are fundamental in the computational investigation of molecular structures, providing insights into the geometric and electronic properties of compounds like Ketorolac (B1673617) methyl ester. These approaches allow for the optimization of the molecular structure to its lowest energy state, yielding valuable data on stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for optimizing the molecular structure of ketorolac and its derivatives. Researchers have employed various levels of theory, most commonly utilizing Becke's three-parameter hybrid functional (B3LYP) combined with basis sets such as 6-31G(d) or 6-311G+(d,p) nih.govdntb.gov.uabiomedres.us. These calculations are instrumental in determining the equilibrium geometry of the molecule.

Initial optimizations are often performed in the gas phase, with subsequent re-optimization in a solvent like water using models such as the polarizable continuum model (PCM) to simulate a more biologically relevant environment nih.gov. Through these DFT studies, key thermodynamic properties including electronic energy, enthalpy, and Gibbs free energy are calculated, which provide insights into the thermal stability of the molecule nih.govbiomedres.usbiomedres.us. For instance, a highly negative Gibbs free energy suggests a stable molecular configuration. Furthermore, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface nih.gov.

Table 1: Thermodynamic Properties of Ketorolac and a Derivative from DFT Calculations biomedres.us

| Compound | Electronic Energy (Hartree) | Enthalpy (Hartree) | Free Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Ketorolac | -859.6997 | -859.4671 | -859.6743 | 0.5665 |

Note: Data extracted from a study on Ketorolac and its derivatives. K1 represents a derivative with a chlorine substitution.

Molecular Orbital Analysis

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and chemical reactivity of Ketorolac methyl ester. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies greater stability and lower chemical reactivity biomedres.us.

Studies on ketorolac and its analogues have shown that modifications to the molecular structure can significantly influence the HOMO-LUMO gap biomedres.usbiomedres.us. For example, certain substitutions can lower the energy gap, suggesting an increase in chemical reactivity biomedres.us. These frontier molecular orbitals are also used to calculate important quantum chemical parameters such as chemical hardness, softness, and chemical potential, which further characterize the molecule's reactivity and kinetic stability nih.govbiomedres.us. The distribution of electrons in the HOMO and LUMO also provides information about the regions of the molecule that are likely to be involved in electron donation and acceptance during chemical reactions nih.gov.

Table 2: Frontier Molecular Orbital Properties of Ketorolac and a Derivative biomedres.usbiomedres.us

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Hardness (eV) | Softness (eV) | Chemical Potential (eV) |

|---|---|---|---|---|---|---|

| Ketorolac | -6.2178 | -1.0243 | 5.1935 | 2.59675 | 0.1925 | -3.62105 |

Note: Data extracted from a study on Ketorolac and its derivatives. K4 represents a derivative with a cyano group substitution.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a ligand, such as this compound, with a biological target, typically a protein or enzyme. These studies are vital for understanding the mechanism of action and for the rational design of new, more potent drugs.

Ligand-Protein Interactions with Target Enzymes (e.g., Cyclooxygenase enzymes, PAK1)

Molecular docking simulations have been extensively used to investigate the binding of ketorolac and its derivatives to target enzymes like cyclooxygenase (COX) and p21-activated kinase 1 (PAK1) nih.govnih.govresearchgate.net.

Cyclooxygenase (COX) Enzymes: Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting COX enzymes, which are involved in prostaglandin (B15479496) synthesis nih.govuin-malang.ac.id. Docking studies have been performed against human prostaglandin H2 synthase (PDB ID: 5F19), a COX enzyme, to determine the binding affinity and interaction modes nih.govbiomedres.us. These studies reveal the specific amino acid residues within the active site that form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the ligand biomedres.us. The binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding biomedres.usajol.info.

p21-activated kinase 1 (PAK1): More recent research has explored the interaction of ketorolac derivatives with PAK1, an oncogenic kinase nih.govresearchgate.net. A 1,2,3-triazolyl ester of ketorolac has been identified as a potent allosteric inhibitor of PAK1 nih.gov. Molecular docking analyses have shown that this derivative binds strongly to an allosteric site on PAK1 with binding energies ranging from -8.6 to -9.2 kcal/mol, which is a significantly stronger interaction than that of the parent ketorolac (-6.7 to -7.0 kcal/mol) nih.govresearchgate.net. These studies also elucidate the specific hydrogen bond and hydrophobic interactions that contribute to the stable binding of the ligand to the PAK1 crystal structure nih.gov.

Table 3: Binding Affinities of Ketorolac and a Derivative with Target Enzymes biomedres.usnih.govresearchgate.net

| Ligand | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Ketorolac | Cyclooxygenase-2 | 5F19 | -8.7 |

| Ketorolac | PAK1 | 3FXZ | -7.0 |

| Ketorolac | PAK1 | 3Q52 | -6.7 |

| Ketorolac | PAK1 | 5DEW | -6.8 |

| 1,2,3-triazolyl ester of ketorolac (15K) | PAK1 | 3FXZ | -9.2 |

| 1,2,3-triazolyl ester of ketorolac (15K) | PAK1 | 3Q52 | -8.6 |

Prediction of Stereoselective Binding and Separation

Ketorolac is a chiral molecule and exists as a racemic mixture of R(+) and S(-) enantiomers. The S(-) enantiomer is primarily responsible for the analgesic activity. Computational studies can aid in understanding the stereoselective binding of these enantiomers to their target enzymes. While detailed docking studies specifically comparing the binding of the R(+) and S(-) methyl esters of ketorolac are not extensively reported in the provided context, the principles of molecular docking can be applied to predict such differences. The three-dimensional arrangement of atoms in each enantiomer will lead to different interactions with the chiral environment of the enzyme's active site, resulting in different binding affinities and orientations.

Furthermore, computational approaches are being developed to predict the outcome of chiral separations. Machine learning models combined with physics-based representations are being used to predict suitable resolving agents for chiral molecules, which could be applied to the separation of this compound enantiomers nih.gov. These predictive models aim to accelerate the development of efficient chiral resolution processes, which are crucial for the production of enantiomerically pure drugs nih.gov.

Conformational Analysis

Quantum mechanical methods, such as the molecular orbital techniques discussed earlier, are used to perform conformational analysis . By systematically rotating specific bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation. Studies on similar molecules, like methyl acrylate, have identified multiple stable conformers in both the ground and excited electronic states . This type of analysis for this compound would reveal its most stable three-dimensional structures and the energy required for interconversion between them. The identification of the global minimum energy conformer is particularly important as it is likely to be the most populated and biologically relevant conformation.

In Silico Prediction of Biochemical Properties and Reactivity

Computational studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), have been instrumental in predicting the biochemical properties and reactivity of ketorolac and its analogues. These in silico approaches provide valuable insights into the molecule's electronic structure, stability, and potential interactions with biological targets.

Quantum chemical calculations have been utilized to determine various molecular properties that are crucial for understanding the reactivity of these compounds. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

In studies of ketorolac and its derivatives, modifications to the core structure have been shown to influence these quantum chemical parameters. For instance, the introduction of different functional groups can alter the electron distribution within the molecule, thereby affecting its reactivity. The chemical hardness and softness, which are related to the HOMO-LUMO gap, also provide a measure of the molecule's resistance to deformation or change in its electron cloud.

Furthermore, the molecular electrostatic potential (MEP) maps generated through these computational methods offer a visual representation of the charge distribution. These maps are useful in identifying the electrophilic and nucleophilic sites within the molecule, which are key to predicting how it will interact with other molecules, including biological receptors.

Thermodynamic properties such as electronic energy, enthalpy, Gibbs free energy, and dipole moment have also been computationally investigated for ketorolac and its derivatives. researchgate.net The dipole moment, in particular, is an important factor in drug-receptor interactions, as a higher dipole moment can enhance binding affinity through increased polarity. researchgate.net

Table 1: Predicted Molecular Properties of Ketorolac and a Derivative

| Compound | Electronic Energy (kcal/mol) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Ketorolac | - | - | - | - |

| 1,2,3-triazolyl ester of ketorolac (15K) | Higher than Ketorolac | Higher than Ketorolac | Higher than Ketorolac | Higher than Ketorolac |

Note: Specific numerical values for Ketorolac were not provided in the source.

Computational Analysis of Degradation Products

Computational analysis has been effectively applied to study the degradation products of ketorolac, providing insights into their stability, reactivity, and potential biochemical interactions. nih.gov Forced degradation studies, which subject the parent drug to various stress conditions like hydrolysis, oxidation, and photolysis, lead to the formation of several degradation products. nih.gov Computational methods are then used to investigate the properties of these degradants.

Using Density Functional Theory (DFT), researchers have optimized the structures of ketorolac's degradation products and calculated their thermodynamic and molecular orbital properties. nih.gov These calculations help in understanding the inherent stability and chemical reactivity of each degradation product. nih.gov For instance, thermodynamic data can reveal the thermal stability of the degradants, while molecular orbital analysis, including the HOMO-LUMO energy gap, can predict their chemical reactivity compared to the parent drug. nih.gov

Studies have shown that some degradation products are chemically more reactive than the parent ketorolac molecule, with the exception of certain specific degradants. nih.gov The substitution of different chemical groups in the degradation products can also influence their physicochemical properties and binding affinity to biological targets. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are another crucial aspect of the computational analysis of degradation products. nih.gov These in silico predictions help in assessing the pharmacokinetic and potential toxicological profiles of the degradants, indicating whether they might be non-carcinogenic and have improved pharmacokinetic properties compared to the parent drug. nih.gov

Molecular docking studies have also been performed on the degradation products to evaluate their binding affinity and interaction modes with relevant biological targets, such as prostaglandin H2 (PGH2) synthase. nih.gov This provides a deeper understanding of the potential biological activity of these compounds. nih.gov

Table 2: Predicted Properties of Ketorolac and its Degradation Products

| Compound | Change of Electronic Energy (ΔE) (kcal/mol) | Change of Enthalpy (ΔH) (kcal/mol) | Change of Gibbs Free Energy (ΔG) (kcal/mol) | Dipole Moment (Δμ) (Debye) |

|---|---|---|---|---|

| KTR | -7.84 | -7.90 | -8.59 | 1.14 |

| K1 | -5.08 | -5.08 | -5.33 | 0.83 |

| K2 | -5.02 | -4.96 | -5.21 | 0.70 |

| K3 | -6.71 | -6.65 | -6.96 | 1.13 |

| K4 | -11.72 | -11.78 | -12.10 | 1.95 |

| K5 | -7.03 | -7.03 | -7.47 | 1.19 |

Source: Adapted from a computational study on Ketorolac and its degradation products. nih.gov

Table 3: Molecular Orbital Properties of Ketorolac and its Degradation Products

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Hardness (η) | Softness (S) | Chemical Potential (μ) |

|---|---|---|---|---|---|---|

| KTR | - | - | - | - | - | - |

| K1 | - | - | - | - | - | - |

| K2 | - | - | - | - | - | - |

| K3 | - | - | - | - | - | - |

| K4 | - | - | - | - | - | - |

| K5 | - | - | - | - | - | - |

Note: Specific numerical values for the molecular orbital properties were mentioned as being presented in a table in the source material, but the actual data was not available in the provided snippets.

Molecular Mechanism of Action and Biochemical Interactions of Derived Ketorolac

Inhibition Mechanisms of Cyclooxygenase (COX) Enzymes (COX-1 and COX-2) by Active Form

The principal mechanism behind the anti-inflammatory, analgesic, and antipyretic effects of ketorolac (B1673617) is the inhibition of prostaglandin (B15479496) synthesis through the competitive blocking of cyclooxygenase (COX) enzymes. wikipedia.org Ketorolac is a non-selective inhibitor of both COX-1 and COX-2 isoforms, which are responsible for converting arachidonic acid into prostaglandins (B1171923). drugbank.comcancer.govpatsnap.com The S-enantiomer of ketorolac is largely responsible for this pharmacological activity. drugbank.compediatriconcall.com

While it inhibits both enzymes, studies indicate that ketorolac is more selective for COX-1. openanesthesia.org The COX-1 enzyme is constitutively expressed and plays a role in protecting the gastrointestinal tract, regulating renal blood flow, and promoting platelet aggregation. cancer.govopenanesthesia.org In contrast, the COX-2 enzyme is typically induced by inflammation and stress, and its prostaglandin products mediate pain and inflammation. drugbank.comopenanesthesia.org The clinical efficacy of ketorolac is primarily derived from its inhibition of COX-2, which reduces the prostaglandins that mediate inflammation and pain. drugbank.com However, its stronger inhibition of COX-1 is associated with a higher risk of gastrointestinal side effects. patsnap.comopenanesthesia.org

Research has quantified the inhibitory activity of ketorolac on COX enzymes. One study found ketorolac to be six times more active against COX-1 than COX-2. nih.govresearchgate.net

| Enzyme | IC50 (μM) |

| COX-1 | 0.02 nih.govresearchgate.net |

| COX-2 | 0.12 nih.govresearchgate.net |

This table displays the half-maximal inhibitory concentration (IC50) of ketorolac for COX-1 and COX-2 enzymes.

The S-enantiomer is a potent inhibitor of both COX-1 and COX-2, whereas the R-enantiomer is significantly less active, showing over 100-fold less activity on both subtypes. nih.gov

Modulation of Prostaglandin Synthesis Pathways

By inhibiting the COX enzymes, ketorolac effectively blocks key pathways in the synthesis of prostaglandins. drugbank.com The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin precursors, which are then converted to various prostaglandins like prostaglandin E2 (PGE2) and prostacyclin. drugbank.comopenanesthesia.orgyoutube.com These prostaglandins are lipid compounds that promote inflammation, pain, and fever. patsnap.com

Ketorolac's inhibition of this pathway leads to a decrease in the production of these pro-inflammatory mediators. cancer.govpatsnap.com This reduction in prostaglandin synthesis is the direct cause of the drug's anti-inflammatory and analgesic effects. pediatriconcall.com For instance, ocular administration of ketorolac has been shown to reduce levels of prostaglandin E2 in the aqueous humor. pediatriconcall.comnih.gov Similarly, studies in pregnant sheep demonstrated that ketorolac completely blocks the stimulated production of prostaglandin F2 alpha in uterine tissues. nih.gov The reduction in prostaglandin levels prevents the sensitization of pain receptors, thereby producing analgesia through a peripheral action. pediatriconcall.com

Investigation of Rac1 and Cdc42 GTPases Inhibition by the R-Enantiomer of Ketorolac

While the S-enantiomer of ketorolac is responsible for COX inhibition, the R-enantiomer has been identified as a selective inhibitor of the Rho-family GTPases, specifically Rac1 (Ras-related C3 botulinum toxin substrate 1) and Cdc42 (cell division control protein 42). nih.govresearchgate.netnih.gov This activity is distinct from the anti-inflammatory action of the S-enantiomer. nih.gov Prior to this discovery, the R-enantiomer was considered pharmacologically inert. nih.gov

High-throughput screening and computational methods identified R-ketorolac as an inhibitor of Rac1 and Cdc42. nih.govresearchgate.net These small GTPases are crucial regulators of various cellular processes, including cell migration, adhesion, and invasion, which are important in cancer metastasis. nih.govaacrjournals.org

Studies have shown that R-ketorolac causes a dose-dependent and enantiomer-selective inhibition of Cdc42 and Rac1 activation in ovarian cancer cells. nih.gov The S-enantiomer exhibited limited and not statistically significant inhibition of these GTPases. nih.gov The inhibitory effects of R-ketorolac on GTPase activity in cells are comparable to established specific inhibitors of Rac1 and Cdc42. researchgate.net This inhibition by R-ketorolac leads to a reduction in the activation of downstream effectors like p21-activated kinases (PAK1/PAK2) by over 80%. nih.gov

| GTPase Target | Effect of R-Ketorolac | Effect of S-Ketorolac |

| Rac1 | Potent, dose-dependent inhibition nih.gov | Limited, not statistically significant inhibition nih.gov |

| Cdc42 | Potent, dose-dependent inhibition nih.gov | Limited, not statistically significant inhibition nih.gov |

This table summarizes the enantiomer-selective inhibition of Rac1 and Cdc42 by ketorolac.

Allosteric Interaction Studies

The mechanism by which R-ketorolac inhibits Rac1 and Cdc42 has been investigated, and it is proposed to be through allosteric inhibition. nih.gov Studies measuring the binding of a fluorescent GTP analog (BODIPY-GTP) to the GTPases found that R-ketorolac altered both the maximum binding capacity (Bmax) and the dissociation constant (Kd) of BODIPY-GTP for both Cdc42 and Rac1. researchgate.net This indicates an allosteric mechanism, where R-ketorolac binds to a site on the GTPase that is different from the nucleotide-binding site, thereby altering the protein's conformation and reducing its affinity for GTP. researchgate.net The S-enantiomer did not significantly affect this binding. researchgate.net

In the context of COX enzymes, some research suggests that COX-2 can function as a conformational heterodimer, with one monomer acting as a catalytic site and the other as an allosteric regulatory site. researchgate.net While not a direct study on allosteric binding of ketorolac to COX, saturation transfer difference NMR (STD-NMR) spectroscopy has been used to characterize the binding of ketorolac to both COX-1 and COX-2. nih.gov These studies proposed that ketorolac binds to the COX-2 active site in an orientation similar to that of another NSAID, diclofenac. nih.govacs.org

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analytical chemistry of pharmaceutical compounds, offering high-resolution separation and sensitive detection. The applicability of various techniques for the analysis of Ketorolac (B1673617) methyl ester is explored below, with methodological insights often derived from the extensive research conducted on the parent compound, Ketorolac.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For Ketorolac methyl ester, HPLC methods would be designed to provide high specificity, precision, and accuracy. While a vast body of literature exists for the HPLC analysis of Ketorolac, these methods provide a foundational framework for the development of protocols tailored to its methyl ester derivative.

Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of non-polar to moderately polar compounds like Ketorolac and its derivatives. The development of an RP-HPLC method for this compound would involve the systematic optimization of several key parameters to achieve the desired separation and quantification.

A typical RP-HPLC method for a related compound, Ketorolac tromethamine, utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, demonstrating good separation and peak shape. researchgate.net For instance, an isocratic mobile phase of Methanol: Water (75:25) at a flow rate of 1 ml/min has been shown to be effective. researchgate.net Detection is commonly performed using a UV detector, with wavelengths around 314 nm to 322 nm being optimal for Ketorolac and its derivatives. unpad.ac.idakjournals.com

Method validation, following ICH guidelines, is crucial to ensure the reliability of the analytical data. researchgate.netsciencescholar.us Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Example of RP-HPLC Method Parameters and Validation for a Ketorolac Compound

| Parameter | Typical Value/Finding |

|---|---|

| Column | C18, C8 researchgate.netsciencescholar.us |

| Mobile Phase | Methanol: Water (75:25 v/v) researchgate.net or Methanol:Acetonitrile (B52724):Sodium Dihydrogen Phosphate (B84403) buffer nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.netunpad.ac.id |

| Detection Wavelength | 319 - 322 nm researchgate.netunpad.ac.idnih.gov |

| Linearity Range | 4-12 µg/mL researchgate.net |

| Correlation Coefficient (r²) | > 0.999 akjournals.com |

| LOD | 0.41 µg/mL researchgate.net |

| LOQ | 1.32 µg/mL researchgate.net |

| Accuracy (% Recovery) | 98-102% unpad.ac.id |

| Precision (% RSD) | < 2% unpad.ac.id |

This table presents typical values found in the literature for Ketorolac and its salts, which would serve as a starting point for the development and validation of a method for this compound.

Ketorolac is a chiral compound, and its biological activity resides primarily in the S-(-)-enantiomer. nih.gov Therefore, the separation and quantification of the enantiomers of Ketorolac and its derivatives, such as the methyl ester, are of significant interest. Chiral HPLC is the predominant technique for this purpose, typically employing a chiral stationary phase (CSP).

Various CSPs have been successfully used for the enantioselective analysis of Ketorolac, including those based on α1-acid glycoprotein (B1211001) (AGP) and cyclodextrin (B1172386) derivatives. nih.govnih.gov For example, a method using a chiral AGP column with a mobile phase of 0.1 M sodium phosphate buffer (pH 4.5) and isopropanol (B130326) (98:2, v/v) achieved baseline separation of the R-(+) and S-(-) enantiomers of Ketorolac within 10 minutes. nih.gov The indirect approach, which involves derivatizing the enantiomers to form diastereomers that can be separated on a non-chiral column, is another viable strategy. nih.gov

Table 2: Example of Chiral RP-HPLC Method Parameters for Ketorolac Enantiomers

| Parameter | Typical Value/Finding |

|---|---|

| Column | Chiral AGP nih.gov |

| Mobile Phase | 0.1 M Sodium Phosphate buffer (pH 4.5): Isopropanol (98:2, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection Wavelength | 322 nm nih.gov |

| Linearity Range | 0.02–10 μg/mL for each enantiomer nih.gov |

| Resolution | Approximately 2.2 nih.gov |

This table provides parameters from a validated method for Ketorolac enantiomers, which would be applicable for assessing the enantiomeric purity of this compound.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are attributed to the use of columns packed with smaller particles (typically sub-2 µm). A validated UPLC method for determining Ketorolac tromethamine has been developed using a C18 column and an isocratic mobile phase of methanol, acetonitrile, and 5mM sodium dihydrogen phosphate (60:10:30 v/v/v). unpad.ac.id This method achieved a retention time of approximately 2.13 minutes, demonstrating the high-throughput capabilities of UPLC. unpad.ac.id Such a method could be readily adapted for the rapid quantification of this compound.

Table 3: UPLC Method Parameters for Ketorolac Tromethamine

| Parameter | Value/Finding |

|---|---|

| Column | Reversed phase C18 researchgate.net |

| Mobile Phase | Methanol, Acetonitrile, and Phosphate buffer (50:10:40 v/v) researchgate.net |

| Flow Rate | 0.20 mL/min researchgate.net |

| Detection Wavelength | 320 nm researchgate.net |

| Retention Time | 1.81 min researchgate.net |

| Linearity Range | Up to 10 μg mL-1 researchgate.net |

| LOD | 0.015 μg mL-1 researchgate.net |

| LOQ | 0.052 μg mL-1 researchgate.net |

This table summarizes a developed UPLC method for Ketorolac tromethamine, highlighting the potential for rapid analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like Ketorolac, derivatization is necessary to increase their volatility for GC analysis. A common derivatization strategy for carboxylic acids is esterification to their corresponding methyl esters. Therefore, the analysis of Ketorolac by GC-MS often proceeds via the formation of this compound.

In a reported method, Ketorolac was derivatized to form its methyl ester prior to GC-MS analysis with selective-ion-monitoring detection. nih.gov This approach allows for sensitive and specific quantification, particularly in complex matrices like plasma. The use of a stable-isotope labeled internal standard, such as [18O3]ketorolac, which is also derivatized to its methyl ester, can provide superior accuracy for the analysis. nih.gov The derivatization step is a critical part of the sample preparation for the GC-MS analysis of Ketorolac, making the analytical characteristics of this compound directly relevant to this technique.

Capillary Electrochromatography (CEC) is a hybrid analytical technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. A CEC method has been developed for the assay of Ketorolac and its known related impurities. nih.gov The method employed a capillary packed with RP-18 silica (B1680970) particles and a mobile phase consisting of a mixture of 50 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5), water, and acetonitrile (10:20:70, v/v/v). nih.gov This technique was able to achieve baseline resolution of all peaks in under 9 minutes, demonstrating its potential for the efficient analysis of this compound. nih.gov

Table 4: CEC Method Parameters for the Analysis of Ketorolac and its Impurities

| Parameter | Value/Finding |

|---|---|

| Capillary | 100 µm i.d. packed with RP-18 silica particles nih.gov |

| Mobile Phase | 50 mM ammonium formate buffer (pH 3.5)-water-acetonitrile (10:20:70, v/v/v) nih.gov |

| Voltage | 30 kV nih.gov |

| Temperature | 20 °C nih.gov |

| Detection Wavelength | 323 nm nih.gov |

| Analysis Time | < 9 min nih.gov |

This table outlines the conditions for a CEC method used for Ketorolac analysis, which could be adapted for this compound.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated analytical technique that offers a powerful tool for the quantitative analysis of compounds. It is an enhancement of thin-layer chromatography (TLC) and provides better resolution through the use of higher quality plates with finer particle sizes for the stationary phase. nih.gov This method is valued for its robustness, simplicity, and speed in quantitative analysis. nih.gov

For the analysis of ketorolac and its derivatives, HPTLC has been established as a reliable method. A developed HPTLC method for the quantification of ketorolac tromethamine utilized a mobile phase consisting of chloroform-ethyl acetate-glacial acetic acid in a ratio of 3:8:0.1 (v/v/v). researchgate.net The spectrodensitometric analysis was performed at a wavelength of 323 nm. researchgate.net This method demonstrated linearity in the concentration range of 200-700 ng. researchgate.net The validation of this method included assessments of method precision, system precision, and recovery studies, confirming its suitability for quantitative analysis. researchgate.net

The precision of the HPTLC method was demonstrated with a coefficient of variation (% CV) of 1.98% for method precision and 1.83% for system precision. researchgate.net Furthermore, the method was successful in separating the drug from its degradation products formed under acidic and basic conditions, indicating its specificity. researchgate.net

While specific HPTLC methods for this compound are not extensively detailed in the available literature, the methods developed for the parent compound, ketorolac tromethamine, provide a strong foundation for the development of analytical procedures for its ester prodrugs. The principles of stationary phase, mobile phase selection, and detection would be analogous.

Spectrophotometric Methods for Determination

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are widely employed for the determination of ketorolac in various samples due to their simplicity, cost-effectiveness, and reliability. ijpsr.com These methods are based on the principle of the absorption of electromagnetic radiation by the analyte in solution.

Several UV spectrophotometric methods have been developed for the quantification of ketorolac tromethamine. One such method involves the use of acidic methanol as the solvent, with the maximum absorbance (λmax) observed at 316 nm. This method was found to be linear over a concentration range of 2.5–15 µg/mL, with a correlation coefficient of 0.9999. Another study reported a λmax of 322 nm in 0.1 N HCl, with a linear range of 5-30 µg/mL. chemrj.org

In a different approach, a multivariate regression method was developed for the analysis of ketorolac, also identifying a maximum absorbance at 322 nm. ijbpas.com This method demonstrated linearity in the concentration range of 7-13 µg/mL with a regression coefficient of 0.999. ijbpas.com

The development of spectrophotometric methods for this compound would involve determining the optimal solvent and the wavelength of maximum absorbance for the ester derivative. The principles of method development and validation would be similar to those established for ketorolac tromethamine.

| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

|---|---|---|---|---|

| UV Spectrophotometry | Acidic Methanol | 316 | 2.5 - 15 | 0.9999 |

| UV Spectrophotometry | 0.1 N HCl | 322 | 5 - 30 | Not Reported |

| Multivariate Regression UV Spectrophotometry | Water | 322 | 7 - 13 | 0.999 |

Method Validation Parameters for Research Use

The validation of analytical methods is crucial to ensure their reliability for research applications. Key parameters that are assessed include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ).

For a reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for ketorolac, the following validation parameters were reported:

Linearity: The method was found to be linear over a specific concentration range, with a correlation coefficient of 0.9997. rjptonline.org

Precision: The precision of the method was evaluated by performing intra-day and inter-day studies, with the relative standard deviation (% RSD) being a key indicator of precision. rjptonline.org

Accuracy: Accuracy was determined through recovery studies, with percentage recovery values between 98-102% considered acceptable. chemrj.org

Specificity: The specificity of the method is its ability to measure the analyte of interest in the presence of other components, such as excipients or degradation products. chemrj.org

Limits of Detection (LOD) and Quantification (LOQ): For an RP-HPLC method, the LOD and LOQ for ketorolac were reported to be 0.307 µg/ml and 0.931 µg/ml, respectively. researchgate.net

A bioanalytical method for quantifying ketorolac in human plasma was validated over a concentration range of 2.5 ng/mL to 5000 ng/mL. nih.gov This method demonstrated excellent linearity with a coefficient of determination (R²) greater than 0.99. nih.gov The accuracy and precision were within ±15%, meeting the acceptance criteria. nih.gov

| Parameter | Method | Result |

|---|---|---|

| Linearity (Correlation Coefficient) | RP-HPLC | 0.9997 |

| Accuracy (% Recovery) | UV Spectrophotometry | 99.23 – 99.48% |

| Precision (% RSD) | Multivariate Regression UV Spectrophotometry | Intra-day: 0.308%, Inter-day: 0.287% |

| LOD | RP-HPLC | 0.307 µg/ml |

| LOQ | RP-HPLC | 0.931 µg/ml |

Application of Analytical Methods in Stability and Prodrug Bioconversion Studies

Analytical methods are essential for evaluating the stability of drug compounds and for studying the bioconversion of prodrugs to their active form.

In the context of ketorolac ester prodrugs, analytical methods are used to monitor the degradation of the prodrug and the formation of the parent drug, ketorolac. nih.gov For instance, studies on the transdermal delivery of alkyl esters of ketorolac involved the use of analytical techniques to determine the concentration of both the prodrug and ketorolac in receptor solutions. nih.gov These studies revealed that the prodrugs were rapidly degraded to ketorolac in both skin homogenate and plasma, following first-order kinetics. nih.gov

Forced degradation studies are a key component of stability testing. In one such study, an RP-HPLC method was used to assess the stability of ketorolac under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress. researchgate.netinnovareacademics.in The results indicated that ketorolac underwent degradation under acidic conditions but was stable under basic, oxidative, and thermal stress. researchgate.net The analytical method was able to separate the degradation products from the intact drug, demonstrating its stability-indicating nature. researchgate.net

The stability of a different methyl ester prodrug, ketoprofen (B1673614) methyl ester, was evaluated in the plasma of various species. nih.gov This study highlighted that the hydrolysis of the ester can be species-dependent and that the stability in commercially purchased plasma may differ from that in freshly collected plasma. nih.gov Such studies rely on accurate and precise analytical methods to quantify the remaining prodrug and the formed parent drug over time.

Metabolic Pathways of Ketorolac and Its Esters Pre Clinical Investigations

In Vitro Metabolism Studies in Animal Models (e.g., Rat Skin Homogenate, Rat Plasma)

In vitro studies using animal tissues are fundamental to characterizing the initial metabolic conversion of ketorolac (B1673617) esters. The primary metabolic reaction for an ester prodrug like ketorolac methyl ester is hydrolysis back to the active parent drug, ketorolac. The location and rate of this conversion are critical for its pharmacological activity.

Investigations into various ketorolac prodrugs have revealed that the enzymatic activity responsible for this hydrolysis varies across different tissues. For instance, studies on ketorolac amide prodrugs in rats showed that their conversion to ketorolac occurred in liver homogenates, but they remained stable in rat skin homogenate and plasma nih.gov. In contrast, a study on a long-chain fatty acid ester of ketorolac, ketorolac stearate, demonstrated that it was susceptible to hydrolysis by esterases, with the order of hydrolytic activity being highest in plasma, followed by the liver and then the skin researchgate.net.

While direct studies on this compound in these specific tissues are not detailed in the provided search results, research on structurally similar methyl esters of other NSAIDs, like ketoprofen (B1673614) methyl ester, has shown rapid hydrolysis in rat plasma nih.gov. This suggests that plasma esterases are likely a primary site for the rapid conversion of this compound to ketorolac. The stability of other ketorolac prodrugs in skin homogenates suggests that the skin may have a lower capacity for this initial hydrolysis compared to the liver or plasma nih.govresearchgate.net.

Identification and Characterization of Metabolites

Following the hydrolysis of this compound to its active form, ketorolac, the parent drug undergoes further metabolism. The primary metabolic pathways for ketorolac involve Phase I and Phase II reactions, which functionalize the molecule to facilitate its excretion.

The main Phase I metabolic reaction is oxidation, catalyzed predominantly by cytochrome P450 (CYP) isoenzymes researchgate.net. This results in the formation of hydroxylated metabolites. The primary metabolite identified in preclinical studies is p-hydroxyketorolac (B119894).

These Phase I metabolites, along with the parent ketorolac, can then undergo Phase II conjugation reactions. The most significant conjugation pathway for ketorolac is glucuronidation, where glucuronic acid is attached to the carboxylic acid group of ketorolac or the hydroxyl group of its metabolites, forming acyl-glucuronides and O-glucuronides, respectively. These glucuronide conjugates are more water-soluble and are more readily excreted from the body umich.edu.

Table 1: Identified Metabolites of Ketorolac

| Metabolite Name | Metabolic Pathway | Description |

|---|---|---|

| p-Hydroxyketorolac | Phase I Oxidation | The benzene (B151609) ring of the ketorolac molecule is hydroxylated. |

| Ketorolac Glucuronide | Phase II Conjugation | Glucuronic acid is conjugated to the carboxylic acid moiety of the parent drug. |

Stereoselective Metabolism of Ketorolac Enantiomers

Ketorolac is a chiral compound and is administered as a racemic mixture of its S-(-)- and R-(+)-enantiomers. The pharmacological activity, primarily analgesia, resides almost exclusively in the S-(-)-enantiomer umich.edu. Preclinical and clinical studies have shown significant stereoselectivity in the metabolism and pharmacokinetics of ketorolac.

The enzymatic hydrolysis of ketorolac esters can also be stereoselective. Studies using various microbial lipases to hydrolyze ketorolac methyl and ethyl esters demonstrated enantiomeric preference. Many of the tested enzymes preferentially cleaved the (+)-R ester, allowing for the potential resolution of the chiral carboxylic acid acs.org. This indicates that the enzymes responsible for hydrolysis can differentiate between the two enantiomers of the ester prodrug.

After hydrolysis to ketorolac, further metabolism also proceeds stereoselectively. A significant difference is observed in the glucuronidation of the two enantiomers. The S-(-)-ketorolac enantiomer undergoes glucuronidation more extensively than the R-(+)-enantiomer. In one study, the amount of S-(-)-ketorolac glucuronide recovered in urine was 2.3 times that of the R-(+)-ketorolac glucuronide umich.edu. This selective glucuronidation contributes to a greater clearance and shorter half-life of the pharmacologically active S-(-)-ketorolac compared to the R-(+)-enantiomer umich.edu.

Table 2: Stereoselective Disposition of Ketorolac Enantiomers

| Enantiomer | Relative Pharmacological Activity | Key Metabolic Feature | Consequence |

|---|---|---|---|

| S-(-)-Ketorolac | High | More extensive glucuronidation umich.edu | Higher clearance, shorter half-life umich.edu |

| R-(+)-Ketorolac | Low | Less extensive glucuronidation umich.edu | Lower clearance, longer half-life umich.edu |

Enzymatic Systems Involved in Ester Hydrolysis and Further Metabolic Transformations (e.g., Esterases, Cytochrome P450)

The biotransformation of this compound involves a sequence of enzymatic processes.

Ester Hydrolysis: The initial and critical step in the activation of this compound is its hydrolysis to ketorolac. This reaction is catalyzed by a class of enzymes known as esterases , which are abundant in various tissues, including the liver, plasma, and gastrointestinal tract nih.gov. Carboxylesterases are a well-known subclass of esterases involved in the hydrolysis of a wide variety of drug esters nih.gov. The rapid hydrolysis of similar compounds like ketoprofen methyl ester in rat plasma points to the significant role of plasma esterases nih.gov.

Further Metabolic Transformations: Once ketorolac is formed, its subsequent metabolism is primarily handled by the cytochrome P450 (CYP) superfamily of enzymes researchgate.netnih.gov. These heme-containing enzymes are responsible for the Phase I oxidative metabolism of a vast number of drugs mdpi.com. In the case of ketorolac, CYP enzymes catalyze the hydroxylation of the aromatic ring to form p-hydroxyketorolac researchgate.net. While the specific CYP isoforms responsible for ketorolac metabolism are not fully detailed in the provided results, CYP3A4 and CYP2C9 are common enzymes involved in the metabolism of many NSAIDs.

Following oxidation, the Phase II conjugation with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs) . These enzymes facilitate the transfer of glucuronic acid to ketorolac and its hydroxylated metabolites, a crucial step for detoxification and excretion umich.edu.

Determination of Metabolic Rate Constants

The rate of metabolism is a key determinant of a drug's pharmacokinetic profile. For this compound, the initial rate of hydrolysis to ketorolac is a critical parameter.

Kinetic models, such as the Michaelis-Menten model, are often used to describe the kinetics of enzyme-catalyzed reactions, including ester hydrolysis mdpi.com. These models can determine key parameters like the Michaelis constant (KM), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum rate (Vmax). For example, a time-course kinetic model for the enzyme-limited hydrolysis of fatty acid methyl esters has been developed based on a ping-pong bi-bi mechanism, which can elucidate reaction mechanisms and inhibition challenges monash.edu. Such models would be applicable to determine the specific rate constants for this compound hydrolysis, though specific values are not presently available.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Ester Derivatives for Enhanced Bioconversion and Targeted Delivery

The development of ester prodrugs of ketorolac (B1673617) aims to improve its physicochemical properties for specific delivery routes or to achieve prolonged therapeutic effects. Research into various alkyl esters has demonstrated the viability of this approach. For instance, studies on ketorolac propyl, pentyl, heptyl, and decyl esters have shown that intramuscular injection of these novel depots can produce long-acting antinociceptive and anti-inflammatory effects, with durations of action 6.5 to 9.5 times longer than the conventional ketorolac tromethamine formulation. nih.gov

Similarly, the synthesis of various alkyl esters of ketorolac as potential prodrugs for transdermal delivery has been explored. nih.gov A study found that the skin permeation rate of these ester prodrugs was significantly higher, with a shorter lag time compared to ketorolac itself. nih.gov A parabolic relationship was observed between the permeation rate and the lipophilicity (logP values) of the prodrugs, with the 1-propyl ester form showing the maximum permeation rate. nih.gov These prodrugs were found to degrade rapidly back to the active ketorolac in both skin homogenate and plasma. nih.gov

Pharmacokinetic studies on derivatives like ketorolac pentyl ester have confirmed its role as a prodrug in vivo. nih.govresearchgate.net After injection, the plasma concentrations of the pentyl ester declined rapidly as it was converted to ketorolac. nih.govresearchgate.net This complete bioconversion highlights the potential of esterification as a strategy for modifying the drug's release and action profile. nih.govresearchgate.net Future research on ketorolac methyl ester should build on these findings, investigating its unique bioconversion kinetics and potential for targeted delivery systems, such as topical or ophthalmic formulations, where controlled release and localized action are advantageous.

Table 1: Research Findings on Ketorolac Ester Derivatives

| Ester Derivative | Key Finding | Implication for Future Research |

|---|---|---|

| Propyl, Pentyl, Heptyl, Decyl Esters | Produced long-acting antinociceptive and anti-inflammatory effects (52-76 hours) when administered as an intramuscular depot. nih.gov | Investigation of methyl ester depots for similar long-acting properties. |

| Alkyl Esters (general) | Significantly higher skin permeation rates compared to ketorolac, with optimal performance tied to lipophilicity. nih.gov | Evaluation of this compound for transdermal delivery systems. |

| Pentyl Ester | Confirmed to be a prodrug with rapid and complete conversion to ketorolac in vivo. nih.govresearchgate.net | Establishes a model for pharmacokinetic and bioconversion studies of this compound. |

Advanced Computational Modeling for Prodrug Optimization and Mechanism Elucidation

Advanced computational modeling offers a powerful, cost-effective toolkit for optimizing prodrug design and elucidating activation mechanisms prior to extensive experimental studies. mdpi.com Techniques such as quantum mechanics (QM), molecular mechanics (MM), molecular dynamics (MD), and molecular docking can provide deep insights into the structural and energetic properties of this compound and its interaction with metabolic enzymes. mdpi.com

Computational studies have already been applied to ketorolac and its degradation products using methods like Density Functional Theory (DFT). nih.govresearchgate.net These studies help in understanding the inherent stability and biochemical interactions of the molecules. researchgate.net Such computational approaches can be extended to this compound to predict its reactivity, stability, and physicochemical properties. For instance, modeling can predict the susceptibility of the ester bond to hydrolysis by specific esterase enzymes, guiding the design of derivatives with tailored cleavage rates.

Molecular docking, in particular, can be used to simulate the binding of this compound to the catalytic site of enzymes like carboxylesterases. mdpi.com This can help predict the efficiency of bioconversion and identify potential structural modifications to the ester that could enhance enzyme-mediated activation. mdpi.com Furthermore, computational models can predict pharmacokinetic properties, helping to design prodrugs with improved absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

Development of Innovative Analytical Tools for High-Throughput Ester Quantification

The development and validation of robust analytical methods are crucial for the accurate quantification of this compound in various matrices, from pharmaceutical formulations to biological samples. Existing methods for ketorolac provide a strong foundation. High-performance liquid chromatography (HPLC) is a commonly used technique, often coupled with photodiode array (PDA) detectors or mass spectrometry (MS). nih.gov

More advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity, allowing for quantification of ketorolac over a broad concentration range (e.g., 2.5 ng/mL to 5000 ng/mL) in biological fluids like plasma. nih.gov Other techniques, such as micellar electrokinetic chromatography (MEKC), have also been developed for the analysis of ketorolac, offering advantages like short analysis times and reduced use of organic solvents. atlantis-press.com

Future research should focus on adapting and optimizing these methods specifically for this compound. The development of innovative, high-throughput analytical tools would be particularly valuable. This could involve miniaturizing assays, employing automated sample preparation techniques, and developing novel detection methods to screen large libraries of ester derivatives rapidly. Such tools would accelerate prodrug discovery and facilitate quality control in manufacturing by enabling rapid and reliable quantification of the ester.

Table 2: Existing Analytical Methods for Ketorolac Quantification

| Analytical Method | Sample Matrix | Key Features |

|---|---|---|

| HPLC with PDA Detector | Human Plasma | Protein precipitation for sample extraction; validated for selectivity, sensitivity, and linearity. nih.gov |

| LC-MS/MS | Human Plasma, Aqueous/Vitreous Humor | High sensitivity and wide quantification range (2.5-5000 ng/mL). nih.gov |

| MEKC | Water Samples | Simple, short analysis time, environmentally friendly. atlantis-press.com |

Investigating the Role of this compound in Impurity Formation Mechanisms and Control Strategies

Beyond its potential as a prodrug, this compound is also recognized as a known process-related impurity in the synthesis of ketorolac. It is listed in the European Pharmacopoeia (EP) as "Ketorolac EP Impurity H". synzeal.com The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product. researchgate.net

Therefore, a crucial area of future research is the investigation of the formation mechanisms of this compound during the synthesis and storage of ketorolac. Forced degradation studies under various stress conditions (e.g., pH, temperature, light, oxidation) can help elucidate the pathways leading to its formation. researchgate.net Understanding these mechanisms is the first step toward developing effective control strategies.

These control strategies may involve optimizing the synthetic route to minimize the formation of the methyl ester, implementing specific purification steps for its removal, and establishing appropriate storage conditions to prevent its formation in the final product. The availability of certified reference standards for this compound is essential for developing and validating analytical methods to detect and quantify this impurity accurately. synthinkchemicals.comsynzeal.com

Integration of Multi-Omics Approaches in Prodrug Research (e.g., Enzymatic Activity Profiling)

The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a systems-biology approach to understanding prodrug metabolism. nih.govmdpi.com This holistic view can provide unprecedented insights into the bioconversion of this compound.

Proteomics, for example, can be used for enzymatic activity profiling to identify the specific human esterase enzymes responsible for hydrolyzing this compound back to its active parent drug. Different individuals can have variations in the expression and activity of these enzymes, which could be explored through transcriptomic and genomic analyses. This could help explain inter-individual variability in response to the prodrug.

Metabolomics can be used to track the metabolic fate of the prodrug in detail, identifying not only the parent drug but also any other metabolites formed. nih.gov By combining these different omics datasets, researchers can build comprehensive models of the prodrug's behavior in a biological system. mdpi.com This approach can help in identifying potential off-target effects, understanding mechanisms of action, and ultimately advancing the precision design of next-generation ester prodrugs. nih.gov

Q & A

Q. What are the established synthetic methodologies for ketorolac methyl ester, and how are they validated?

this compound is synthesized via esterification of ketorolac with methanol under acidic catalysis (e.g., concentrated H₂SO₄). The reaction is refluxed for 6 hours, and product purity is confirmed by TLC (ethyl acetate/hexane, 6:4). Structural validation employs FTIR (ester C=O stretch at 1732 cm⁻¹) and ¹H NMR (e.g., singlet at 3.7 ppm for the methyl ester group) . Yield optimization (66%) and crystallization from ethanol are standard practices.

Q. How are the physicochemical properties of this compound characterized in preclinical studies?

Key properties include:

- Solubility : Poor water solubility (52.66 µg/mL), miscible with oil phases.

- LogP : 3.95 ± 0.03, indicating high lipophilicity suitable for transdermal delivery.

- Stability : Degrades rapidly in plasma (kobs = 0.51 min⁻¹ in 50% rat plasma) and under basic conditions (pH 9). Stability in acidic media (pH 1.2) is maintained for 3 hours . These parameters are quantified via HPLC-UV and validated using forced degradation studies .

Q. What analytical techniques are used to confirm ester linkage integrity in this compound?

IR spectroscopy is critical for identifying the ester carbonyl stretch (1730–1732 cm⁻¹). Chromatographic methods (RP-HPLC with C18 columns) and hydrolysis studies in borate buffer (pH 9) confirm covalent bonding and drug content (6–10% w/w in conjugates) .

Advanced Research Questions

Q. How can experimental design methodologies optimize the synthesis of this compound derivatives?

The Taguchi method (L-9 orthogonal array) is effective for parameter optimization. Key factors include:

Q. What contradictions exist in hydrolysis kinetics data for this compound across different media?

Hydrolysis half-lives vary significantly:

- pH 1.2 : No degradation over 3 hours.

- pH 7.4 : Slow hydrolysis (t₁/₂ = 12–24 hours).

- pH 9 : Rapid degradation (t₁/₂ = 2–4 hours). Enzymatic hydrolysis in plasma shows accelerated breakdown (t₁/₂ < 1 hour), conflicting with in vitro chemical stability data. These discrepancies highlight the need for media-specific pharmacokinetic models .

Q. How do structural modifications of this compound impact anti-inflammatory efficacy and ulcerogenicity?

Comparative studies in rats reveal:

- Anti-inflammatory activity : Methyl ester prodrugs reduce paw edema by 40–60% (vs. 50% for ketorolac) at 2 mg/kg.